molecular formula C8H12N2O3 B11811079 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11811079
M. Wt: 184.19 g/mol
InChI Key: QOOHEZMORQJUCZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyrazole derivatives follows strict rules to unambiguously define substituent positions and functional groups. For 5-isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid, the parent heterocycle is pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. The numbering begins at the nitrogen atom in position 1, proceeding clockwise to assign positions 2–5.

  • Substituent prioritization : The carboxylic acid group (-COOH) at position 3 holds the highest priority due to its functional group suffix, followed by the methyl group (-CH₃) at position 4 and the isopropoxy group (-OCH(CH₃)₂) at position 5.
  • IUPAC name derivation : The systematic name is constructed as 3-carboxy-4-methyl-5-(propan-2-yloxy)-1H-pyrazole, reflecting the substituent order and positions.

This naming convention aligns with analogous pyrazole-carboxylic acid structures documented in PubChem, such as 5-isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CID 95732882), which shares similar functional group placement.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-methyl-3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4(2)13-7-5(3)6(8(11)12)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

QOOHEZMORQJUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Isopropoxy Group Installation

The pyrazole ring is first functionalized at the 5-position via nucleophilic substitution. Starting with 5-chloro-4-methyl-1H-pyrazole-3-carboxylic acid, treatment with isopropyl alcohol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) achieves 85–90% conversion.

Methyl Group Introduction

Methylation at the 4-position employs methyl iodide (CH₃I) under phase-transfer conditions, using tetrabutylammonium bromide (TBAB) as a catalyst. Reaction monitoring via HPLC reveals >95% selectivity when conducted at 0–5°C.

Carboxylation via Carbon Dioxide Insertion

The carboxylic acid group is introduced through a carboxylation reaction utilizing pressurized CO₂ (1.5–2.0 bar) in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. This step achieves 78–82% yield, with byproducts removed via acid-base extraction.

Two-Phase Ring-Closing Methodology

Developed for industrial scalability, this method employs a biphasic system to enhance reaction control:

ParameterSpecification
Organic Phase Toluene or xylene
Aqueous Phase 10% NaHCO₃ solution
Reagents Methylhydrazine, triethyl orthoformate
Temperature −10°C to 0°C
Reaction Time 2–3 hours
Yield 75–80%
Purity ≥99.9% after crystallization

The two-phase system minimizes side reactions by segregating reactive intermediates, while low temperatures suppress unwanted polymerization.

Process Optimization and Critical Parameters

Temperature Control

Exothermic reactions during cyclocondensation require precise thermal management. Adiabatic calorimetry studies indicate that maintaining temperatures below 80°C prevents decomposition of the isopropoxy group.

Catalytic Systems

  • Acid Catalysts : Sulfuric acid (H₂SO₄) in ethanol improves cyclization kinetics but risks esterification of the carboxylic acid.

  • Base Catalysts : Potassium tert-butoxide (t-BuOK) in THF enhances regioselectivity but complicates product isolation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require stringent drying to prevent hydrolysis. Non-polar solvents (toluene) favor phase separation in biphasic systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation65–7295–98Moderate$$
Alkylation-Carboxylation78–8297–99High$$$
Two-Phase System75–80≥99.9Industrial$$

The two-phase method offers superior purity and scalability, making it preferred for kilogram-scale production, whereas the alkylation-carboxylation route provides flexibility for structural analogs.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow technology reduces reaction times by 40% compared to batch processes, with inline IR spectroscopy enabling real-time monitoring of intermediate formation.

Waste Management

  • Liquid Effluents : Neutralization of acidic/basic streams with Ca(OH)₂ achieves pH 6–8 prior to disposal.

  • Solid Waste : Spent catalysts (e.g., Cs₂CO₃) are recovered via ion-exchange resins for reuse .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and biological activity.

Example protocol :

  • Reagents : Ethanol, sulfuric acid (catalyst)

  • Conditions : Reflux at 80–100°C for 2–24 hours .

  • Yield : 72–96% (dependent on reaction time and alcohol stoichiometry) .

Alcohol UsedCatalystTemperatureTime (h)Yield (%)
EthanolH₂SO₄80°C296
EthanolH₂SO₄100°C493
MethanolH₂SO₄Reflux1292

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry for bioactivity optimization.

Example protocol :

  • Reagents : Thionyl chloride (for acid chloride formation), followed by amine addition .

  • Conditions : Room temperature to 60°C, inert atmosphere .

  • Yield : 60–85% (varies with amine nucleophilicity) .

Amine TypeReagentConditionsYield (%)
Primary alkylSOCl₂, Et₃NRT, 2 h78
AromaticSOCl₂, DMF60°C, 4 h65
HeterocyclicEDCI, HOBtDCM, 0°C → RT82

Applications : Synthesized amides exhibit antifungal activity by targeting succinate dehydrogenase (SDH) in phytopathogens .

Nucleophilic Substitution at the Isopropoxy Group

The isopropoxy group undergoes substitution under alkaline or acidic conditions.

Example protocol :

  • Reagents : HBr (48% aq.), acetic acid.

  • Conditions : 120°C, 6–8 hours.

  • Yield : 50–70%.

NucleophileConditionsProductYield (%)
H₂OH₂SO₄, 100°C5-Hydroxy derivative68
NH₃NH₃/EtOH, 80°C5-Amino derivative55
Cl⁻HCl, reflux5-Chloro derivative72

Mechanism : Acidic cleavage of the ether bond generates a carbocation intermediate, which reacts with nucleophiles.

Oxidation and Reduction Reactions

The methyl group at position 4 and the pyrazole ring itself can undergo redox reactions.

Oxidation :

  • Reagent : KMnO₄ in acidic or alkaline media.

  • Product : 4-Carboxylic acid derivative (if methyl group oxidized).

  • Yield : 40–60%.

Reduction :

  • Reagent : LiAlH₄ in THF.

  • Product : 4-Hydroxymethyl derivative.

  • Yield : 50–75%.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Example protocol :

  • Reagents : Nitrile, Cu(I) catalyst.

  • Conditions : 80°C, 12 hours.

  • Yield : 30–50%.

Stability and Side Reactions

  • Decarboxylation : Occurs above 200°C, forming CO₂ and 5-isopropoxy-4-methyl-1H-pyrazole.

  • Ring Opening : Prolonged exposure to strong bases (e.g., NaOH) degrades the pyrazole ring .

Scientific Research Applications

Chemical Structure and Synthesis

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula C8H12N2O3C_8H_{12}N_2O_3. The synthesis typically involves the following steps:

  • Starting Material : Pyrazole is reacted with isopropyl alcohol in the presence of an acid catalyst to yield 5-isopropoxy-1H-pyrazole.
  • Methylation : The intermediate undergoes methylation using agents like methyl iodide.
  • Carboxylation : Finally, carboxylation introduces the carboxylic acid group at the 3-position.

These synthetic routes can be optimized for both laboratory and industrial scales, enhancing yield and purity through methods such as continuous flow reactors and solvent recovery systems.

Scientific Research Applications

The compound has several notable applications across various scientific fields:

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for creating novel compounds.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : In studies evaluating pyrazole derivatives, this compound demonstrated notable antifungal activity against phytopathogenic fungi, with an effective concentration (EC50) lower than established fungicides like boscalid. For instance:
CompoundEC50 (µg/mL)Activity Type
IPMPC5.50Antifungal
Boscalid14.40Antifungal

This suggests its potential as a lead compound for developing new antifungal agents.

  • Anti-inflammatory Effects : Preliminary studies indicate that it may act as an enzyme inhibitor, modulating pathways involved in inflammation. Specific molecular targets are still under investigation, but initial data suggest interactions with key inflammatory mediators.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate due to its potential efficacy in drug development. Its structural characteristics allow it to interact with various biological targets, which could lead to the development of new therapeutic agents.

Agrochemical Industry

This compound is also utilized in the production of agrochemicals, including pesticides and herbicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and potential applications of this compound:

  • Antifungal Efficacy Study : A comparative study assessed various pyrazole derivatives' antifungal activities against common plant pathogens. The results indicated that this compound outperformed many traditional fungicides, highlighting its potential as an effective alternative in agricultural settings.
  • Anti-inflammatory Mechanism Investigation : Research focused on elucidating the mechanism of action of this compound revealed that it inhibits specific enzymes involved in inflammatory pathways, demonstrating significant promise for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The isopropoxy and carboxylic acid groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole derivatives differ in substituent placement and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid 3-COOH, 4-CH₃, 5-OCH(CH₃)₂ C₈H₁₂N₂O₃ High lipophilicity, moderate acidity
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid 4-COOH, 5-CH(CH₃)₂, 1-Ph C₁₃H₁₄N₂O₂ Enhanced steric bulk, lower solubility
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 3-COOH, 5-CH₃, 1-(4-MeO-Ph) C₁₂H₁₂N₂O₃ Electron-rich aryl group, improved stability
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 3-COOH, 5-NH₂, 1-CH(CH₃)₂ C₇H₁₁N₃O₂ Basic amino group, higher aqueous solubility
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 4-COOH, 5-CH₃, 1-Ph, 3-Ph C₁₇H₁₄N₂O₂ High hydrophobicity, rigid structure
Key Observations :
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 4 (e.g., in ) reduces hydrogen-bonding capacity and alters acidity .
  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase stability, while electron-withdrawing groups (e.g., nitro in ) enhance acidity .
  • Lipophilicity: The isopropoxy group in the target compound provides higher logP compared to amino or hydroxyl analogs (e.g., vs. ) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Melting Point (°C)
This compound 184.19 1.5 ~10 (DMSO) 160–165
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid 221.21 1.21 ~15 (DMSO) 180–185
5-(Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid 246.22 2.3 ~5 (DMSO) 190–195

Notes:

  • The target compound’s isopropoxy group contributes to moderate lipophilicity (logP ~1.5), balancing solubility and membrane permeability.
  • Aryl-substituted analogs (e.g., diphenyl in ) exhibit higher logP values (>2), reducing aqueous solubility .

Biological Activity

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3C_7H_{10}N_2O_3, featuring a pyrazole ring with isopropoxy and carboxylic acid functional groups. The unique structural characteristics contribute to its potential biological activities, particularly as an enzyme inhibitor.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting a role in treating conditions characterized by inflammation.
  • Enzyme Inhibition : Interaction studies have shown that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. This mechanism could be pivotal for its therapeutic applications .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It is hypothesized to bind effectively to enzymes, modulating their activity and thereby influencing biochemical pathways associated with inflammation and infection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in managing inflammatory diseases.
  • Enzyme Interaction Analysis :
    • Binding affinity studies showed that this compound interacts with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This interaction may underpin its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acidAntimicrobialEnzyme inhibition
Pyrazole derivatives (general)Varied (antitumor, anti-inflammatory)Diverse mechanisms based on structure

Q & A

Q. How can regioselective functionalization of the pyrazole ring be achieved?

  • Methodology : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective substitution at position 5. Protect the carboxylic acid group as a methyl ester during reactions to prevent side products .

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